molecular formula C27H24FNO3 B12297139 (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione

(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione

Cat. No.: B12297139
M. Wt: 429.5 g/mol
InChI Key: YESSSWWEAQUWPJ-UHFFFAOYSA-N
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Description

(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione (CAS 194367-70-9) is a chiral chemical compound with a molecular formula of C27H24FNO3 and a molecular weight of 429.48 g/mol . This substance features a complex molecular architecture centered on a 2-azaspiro[3.5]nonane-1,7-dione scaffold, a structure that is of significant interest in modern medicinal chemistry and drug discovery for its potential as a three-dimensional synthetic intermediate . The specific stereochemistry of the compound, denoted by the (R)-configuration, is a critical attribute that can profoundly influence its biological activity and interaction with target proteins. The compound's structure is further substituted with a 4-fluorophenyl group and a 4-(phenylmethoxy)phenyl group, which may contribute to its pharmacophore profile by influencing properties such as lipophilicity, metabolic stability, and binding affinity . While direct pharmacological data for this specific enantiomer is not widely published in the available literature, the structural class of azaspiro compounds is extensively researched for their potential as key intermediates in the synthesis of biologically active molecules and novel therapeutic agents . Researchers can leverage this compound as a versatile and sophisticated building block for developing new chemical entities. It is available for procurement in quantities suitable for laboratory research and development activities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO3/c28-21-8-10-22(11-9-21)29-25(27(26(29)31)16-14-23(30)15-17-27)20-6-12-24(13-7-20)32-18-19-4-2-1-3-5-19/h1-13,25H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSSWWEAQUWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione, commonly referred to as compound 194367-70-9, is a complex organic molecule with potential pharmacological applications. This compound belongs to the class of azaspiro compounds and has been the subject of various studies focusing on its biological activities, including analgesic, anti-inflammatory, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C27H24FNO2C_{27}H_{24}FNO_2, with a molecular weight of 429.48 g/mol. The structure features a spirocyclic framework, which is significant in influencing its biological properties.

PropertyValue
CAS Number194367-70-9
Molecular FormulaC27H24FNO2
Molecular Weight429.48 g/mol
Synonyms(R)-2-(4-fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione

Analgesic Activity

Research indicates that (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione exhibits significant analgesic properties. In experimental models, such as the writhing test and hot plate test, the compound demonstrated a reduction in pain responses comparable to established analgesics.

  • Writhing Test : This test measures the number of writhes induced by acetic acid in mice. The compound showed a dose-dependent reduction in writhes, indicating its potential as an analgesic.
  • Hot Plate Test : In this model, the latency to respond to thermal stimuli was significantly increased in animals treated with the compound, suggesting central analgesic effects.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit key inflammatory mediators:

  • Cytokine Production : In vitro assays demonstrated that (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • COX Inhibition : Molecular docking studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Neuropharmacological Effects

Preliminary studies suggest that this compound may also have neuroprotective effects:

  • Neurotransmitter Modulation : The compound appears to modulate neurotransmitter levels in the brain, potentially providing benefits in conditions like anxiety and depression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione:

  • Acute Toxicity Assessment : A study following OECD guidelines indicated low acute toxicity levels in mice, with no observed lethal effects at tested doses. This suggests a favorable safety profile for further pharmacological exploration.
  • Histopathological Evaluation : Organs from treated animals were examined histologically, revealing no significant pathological changes associated with treatment, further supporting its safety.
  • Molecular Docking Studies : Computational models indicated strong binding affinities to COX enzymes and other pain-related targets, reinforcing the compound's potential as an analgesic and anti-inflammatory agent.

Comparison with Similar Compounds

Diazaspiro[4.5]decane Derivatives

  • Compound 13 : 8-Phenyl-3-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-diazaspiro[4.5]decane-2,4-dione
    • Key Differences : Larger spiro ring system (4.5 vs. 3.5), additional piperazine moiety, and propyl linker.
    • Implications : The piperazine group enhances solubility and receptor interaction, but the larger ring may reduce metabolic stability compared to the target compound .

Diazaspiro[4.4]nonane Derivatives

  • 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 119427-80-4) Key Differences: Smaller spiro system (4.4 vs. 3.5), absence of fluorophenyl and phenylmethoxy groups.

Functional Analogues with Similar Substituents

Fluorophenyl-Containing Analogues

  • Sch 58053-d4 Benzyl Ether (Catalogue: C256196) Structure: (3R,4β,7α)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one-d4 Key Differences: Deuterated form, chlorophenyl substitution, and hydroxyl group at position 5. Implications: Deuterium improves metabolic stability, while the hydroxyl group may alter pharmacokinetics compared to the anhydrous dione in the target compound .

Methoxy/Nitro-Substituted Analogues

  • 2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS: 61343-18-8) Key Differences: Methoxyphenyl substituent, smaller spiro system (4.4 vs. 3.5).
  • 2-(4-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS: 61343-12-2) Key Differences: Nitro group (strong electron-withdrawing), smaller spiro system. Implications: Nitro groups may confer higher reactivity but reduce bioavailability due to polarity .

Pharmacologically Relevant Spirocyclic Compounds

  • 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Key Differences: Same spiro[3.5] system but with trifluoromethylpyridine and carboxamide groups. Implications: The carboxamide and trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes, suggesting divergent therapeutic targets compared to the target compound .

Comparative Data Table

Compound Name Spiro System Molecular Formula Key Substituents Molecular Weight (g/mol) Pharmacological Notes
(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione 3.5 C27H24FNO3 4-Fluorophenyl, 4-(phenylmethoxy)phenyl 429.48 High stereochemical specificity
Compound 13 (Diazaspiro[4.5]decane) 4.5 C23H26N4O2 Piperazine, propyl linker 396.47 Enhanced solubility, receptor binding
Sch 58053-d4 Benzyl Ether 3.5 C33H25D4ClFNO3 Deuterated, chlorophenyl, hydroxyl 546.06 Metabolic stability studies
2-(4-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione 4.4 C14H14N2O4 4-Nitrophenyl 274.27 High reactivity, polar

Key Research Findings

  • Fluorine vs. Chlorine/Nitro : Fluorophenyl groups improve metabolic stability and lipophilicity relative to chlorophenyl or nitro-substituted analogs, which may exhibit higher toxicity or reactivity .
  • Deuteration Effects : Deuterated analogs like Sch 58053-d4 show prolonged half-lives in preclinical models, suggesting utility in tracer studies .

Preparation Methods

Azaspiro Core Synthesis

A critical step in the preparation of (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione is the construction of the azaspiro[3.5]nonane core structure. Research indicates that tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a valuable precursor for constructing this core structure.

The synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate can be achieved through the following procedure:

  • Using tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol) as starting material
  • Reaction with Zn/Cu couple (6.54 g, 172.5 mmol) in tert-butyl methyl ether (60 mL)
  • Addition of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (20 mL) at 15°C
  • Stirring at room temperature overnight
  • Careful quenching with saturated ammonium chloride solution (60 mL)
  • Purification by column chromatography using ethyl acetate/hexane gradient

This procedure typically yields approximately 15% of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which serves as a crucial intermediate in the preparation of various azaspiro compounds.

Fluorophenyl Group Introduction

In the synthesis of related compounds, the introduction of fluorinated aryl groups to azaspiro structures has been demonstrated through the use of arylmagnesium bromides. For example, in the synthesis of 2-(2,3-difluorophenyl)-7-azaspiro[3.5]nonane hydrochloride, 2,3-difluorophenylmagnesium bromide was prepared from 1-bromo-2,3-difluorobenzene and isopropyl magnesium chloride in tetrahydrofuran, followed by reaction with the azaspiro precursor.

A similar approach could potentially be employed for introducing the 4-fluorophenyl group to our target compound, using 4-fluorophenylmagnesium bromide or similar reactive intermediates.

Synthesis of Related Compounds with Structural Similarities

Preparation of Oxazolidinone Intermediates

The synthesis of compounds containing 4-fluorophenyl groups and oxazolidinone structures provides valuable insights into potential synthetic routes for our target compound. For example, the preparation of (4S)-4-phenyl-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-1,3-oxazolidin-2-one involves:

  • Reaction of 5-(4-fluorophenyl)-5-oxopentanoic acid (100.0 mmol) with 4-dimethylaminopyridine (133.0 mmol) in N,N-dimethylformamide
  • Addition of trimethylacetyl chloride (133.0 mmol) at low temperature (2-5°C)
  • Addition of (S)-(+)-4-phenyl-2-oxazolidinone (100.0 mmol) and additional 4-dimethylaminopyridine
  • Stirring at 30-35°C for 2 hours
  • Crystallization from isopropanol

This procedure yields 85.7% of the desired product, demonstrating efficient incorporation of the 4-fluorophenyl moiety.

Alternative Synthetic Approaches

An alternative approach for similar compounds involves using N,N'-dicyclohexylcarbodiimide as a coupling agent:

  • Reaction of 5-(4-fluorophenyl)-5-oxopentanoic acid with (S)-4-phenyloxazolidine-2-one and 4-dimethylaminopyridine in dichloromethane
  • Addition of N,N'-dicyclohexylcarbodiimide in dichloromethane
  • Stirring for 2 hours
  • Filtration to remove by-products
  • Washing with 6N HCl, water, and saturated sodium chloride
  • Crystallization from methanol and water

This method provides a yield of approximately 86%, suggesting it could be an efficient approach for introducing similar structural elements in our target compound.

The stereoselective introduction of the 4-fluorophenyl and 4-(phenylmethoxy)phenyl groups would require careful control of reaction conditions to achieve the desired (R)-configuration at position 3. This might involve:

  • Selective N-arylation to introduce the 4-fluorophenyl group
  • Stereoselective C-arylation to introduce the 4-(phenylmethoxy)phenyl group with the correct configuration

Proposed Reaction Sequence

A potential synthetic sequence might involve:

  • Formation of the azaspiro[3.5]nonane core
  • Introduction of the 4-fluorophenyl group at the nitrogen position
  • Stereoselective introduction of the 4-(phenylmethoxy)phenyl group
  • Oxidation and functional group transformations to complete the 1,7-dione moiety

Table 1 summarizes potential reaction conditions for key steps in this synthesis:

Step Reagents Conditions Expected Outcome
Azaspiro core formation tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple, 2,2,2-trichloroacetyl chloride 15°C to RT, overnight tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
N-arylation 4-fluorophenyl halide or boronic acid, base, transition metal catalyst 60-80°C, 12-24h N-(4-fluorophenyl) intermediate
C-arylation 4-(phenylmethoxy)phenyl organometallic reagent, chiral catalyst -78 to 0°C, 4-8h Stereoselective introduction of 4-(phenylmethoxy)phenyl group
Functional group transformation Oxidizing agents, deprotection reagents Variable conditions Completion of 1,7-dione structure

Analytical Characterization

While specific analytical data for (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione is limited in the available sources, characterization of the compound would likely involve:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR)
  • Mass Spectrometry (MS)
  • Infrared (IR) spectroscopy
  • Ultraviolet-Visible (UV-Vis) spectroscopy

Chirality Determination

  • Optical rotation measurement
  • Chiral HPLC analysis
  • X-ray crystallography for absolute configuration determination

Synthetic Challenges and Considerations

Stereoselectivity

Achieving the correct (R)-configuration at position 3 represents a significant synthetic challenge. Potential approaches include:

  • Use of chiral auxiliaries or catalysts
  • Kinetic resolution of racemic mixtures
  • Stereoselective reactions with existing chiral centers

Regioselectivity

Selective functionalization of the azaspiro core to introduce substituents at specific positions requires careful control of reaction conditions and protecting group strategies.

Optimization Parameters

Several parameters would need optimization for an efficient synthesis:

  • Reaction temperature and time
  • Solvent selection
  • Catalyst type and loading
  • Order of synthetic operations

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